molecular formula C12H12ClN3O B3009791 4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-77-2

4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3009791
CAS No.: 338975-77-2
M. Wt: 249.7
InChI Key: XVOXUDXWNRRETM-UHFFFAOYSA-N
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Description

The compound “4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one” is a derivative of 3H-Pyrazol-3-one . It has a complex structure that includes a pyrazolone ring, which is a common feature in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazolone core and additional functional groups. The 3D structure can be viewed using specific software .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 98.1032 . Other physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Synthesis and Characterization

  • Schiff base ligands similar to 4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one have been synthesized and characterized using various spectroscopic techniques and X-ray crystallography, revealing insights into their structural properties (Hayvalı, Unver, & Svoboda, 2010).

Chemical Reactions and Synthesis Pathways

  • Research on similar compounds demonstrates the synthesis of new heterocyclic systems, contributing to the understanding of chemical reactions and synthesis pathways, valuable for developing novel compounds (Holzer et al., 2003).

Molecular Structure Analysis

  • Investigations into the molecular structures of related compounds have been conducted, providing essential data for understanding the behavior and potential applications of these chemicals (Rockley & Summers, 1981).

Antibacterial Activity

  • Certain Schiff base compounds, structurally akin to the subject chemical, have been tested for antibacterial activity, which could inform the potential biomedical applications of such compounds (Liu et al., 2012).

Crystal Structure and Interaction Studies

  • The crystal structure and intermolecular interactions of similar compounds have been studied, providing insights into the structural dynamics and potential applications in material science or pharmaceuticals (Zhang, Zhang, & Guo, 2009).

Ultrasound-Promoted Synthesis

  • Fused polycyclic compounds, similar in structure, have been synthesized using ultrasound-promoted techniques, indicating the potential for innovative synthetic methods in organic chemistry (Nikpassand et al., 2010).

Hydrogen-Bonded Structural Studies

  • Studies on hydrogen-bonded structures of related compounds contribute to the understanding of molecular interactions, which is crucial in the design of materials and drugs (Portilla et al., 2007).

Future Directions

The future research directions for this compound could involve further exploration of its biological activities, given the activities observed in structurally similar compounds . More research is also needed to fully understand its synthesis, chemical reactions, and mechanism of action.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyliminomethyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-11(12(17)16-15-8)7-14-6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGAGOUEQDWGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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